Ribociclib - 1211441-98-3

Ribociclib

Catalog Number: EVT-253544
CAS Number: 1211441-98-3
Molecular Formula: C23H30N8O
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , ] In scientific research, it is primarily used to investigate the role of the CDK4/6-Rb-E2F pathway in various cellular processes and to explore its potential as a therapeutic target for a range of diseases beyond breast cancer, including other solid tumors, lymphomas, and neuroblastoma. [, , , ]

Future Directions
  • Developing personalized medicine: Further exploration of diverse resistance mechanisms to CDK4/6 inhibition may lead to personalized medicine approaches in various cancers. []
  • Optimizing combination therapies: Ongoing research focuses on optimizing combinations of Ribociclib with other targeted therapies, such as PI3K/mTOR inhibitors, to enhance efficacy and overcome resistance in different cancer types. [, , ]
  • Expanding therapeutic applications: Continued investigation of Ribociclib as a single agent or in combination therapies for other cancer types, including SCCHN, liposarcoma, and glioblastoma, holds promise for expanding its therapeutic applications. [, , , , ]
  • Investigating the impact of drug-drug interactions: Further research is needed to fully understand the impact of various drug-drug interactions on Ribociclib efficacy and safety, particularly with concurrent medications affecting CYP3A4 activity. [, ]

Palbociclib

  • Compound Description: Palbociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which play crucial roles in cell cycle regulation. [, , ]
  • Relevance: Like Ribociclib, Palbociclib targets CDK4/6, inhibiting cell cycle progression and tumor growth, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Both are used in combination with endocrine therapy. [, , ] They exhibit cross-resistance in some resistant cell lines. [] Cost-effectiveness analysis often compares these two drugs. []

Abemaciclib

  • Compound Description: Abemaciclib is another selective inhibitor of CDK4 and 6, similar in mechanism to Ribociclib. [, ] It is approved for use in high-risk HR+/HER2- breast cancer. []

Letrozole

  • Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that reduces estrogen production in postmenopausal women, thereby slowing the growth of hormone-sensitive cancers. [, , , ]
  • Relevance: Letrozole is frequently used in combination with Ribociclib as a first-line treatment for HR+, HER2− advanced breast cancer, demonstrating synergistic effects in prolonging progression-free survival. [, , , ]

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. Unlike other antiestrogens, Fulvestrant completely blocks and degrades the estrogen receptor. [, , ]
  • Relevance: Fulvestrant is explored in combination with Ribociclib, either alone or in triple regimens, as a potential treatment strategy for HR+, HER2− advanced breast cancer. [, ] This combination aims to overcome resistance mechanisms to endocrine therapy by simultaneously targeting multiple pathways.

Alpelisib

  • Compound Description: Alpelisib is a selective inhibitor of the alpha isoform of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and proliferation. [, ]

Buparlisib

  • Compound Description: Buparlisib is an oral pan-class I PI3K inhibitor targeting all isoforms of PI3K, including the alpha isoform. [, ]

Everolimus

  • Compound Description: Everolimus is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase involved in cell growth, proliferation, and survival. []
  • Relevance: Everolimus, combined with Ribociclib, has been investigated in preclinical models and a phase 0 trial for recurrent high-grade glioma. [] The rationale for this combination is to inhibit both CDK4/6 and mTOR pathways, which are frequently deregulated in these tumors.

Doxorubicin

  • Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that interferes with DNA replication and repair, ultimately leading to cell death. []
  • Relevance: Doxorubicin is being studied in combination with Ribociclib for the treatment of advanced soft tissue sarcomas. [] This approach aims to enhance the efficacy of Doxorubicin by synchronizing tumor cells in a specific cell cycle phase, making them more vulnerable to the cytotoxic effects of the chemotherapeutic agent.

Cetuximab

  • Compound Description: Cetuximab is a chimeric monoclonal antibody targeting the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling pathways involved in cell proliferation and survival. []
  • Relevance: Cetuximab has been explored in combination with Ribociclib in preclinical models of HPV-negative squamous cell carcinoma of the head and neck (SCCHN). [] While promising, the combination's efficacy appears to depend on the tumor's sensitivity to Cetuximab and Rb expression levels.
Source

Ribociclib was developed by Novartis and is derived from a class of compounds known as aminopyridines. Its discovery and development were driven by the need for effective treatments targeting specific pathways involved in cancer cell proliferation.

Classification

Ribociclib belongs to the class of antineoplastic agents, specifically categorized as cyclin-dependent kinase inhibitors. It is classified under the following categories:

  • Pharmacological Class: Antineoplastic agent
  • Mechanism of Action: Cyclin-dependent kinase 4/6 inhibitor
  • Therapeutic Use: Oncology, specifically for breast cancer
Synthesis Analysis

Methods

The synthesis of ribociclib involves several key steps, primarily utilizing coupling reactions to form its complex structure. A notable method includes the Sonogashira coupling reaction, which efficiently forms carbon-carbon bonds necessary for constructing the ribociclib framework.

Technical Details

  1. Starting Materials: The synthesis begins with 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine and ethyl propiolate.
  2. Reaction Conditions: The reaction is conducted under nitrogen atmosphere to prevent oxidation, typically at elevated temperatures (55-60°C) for several hours.
  3. Purification: Post-reaction, the product is purified using column chromatography, yielding high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure

Ribociclib's molecular formula is C23H28ClN5OC_{23}H_{28}ClN_{5}O, and its structure features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 406.95 g/mol
  • Chemical Structure: The compound consists of a cyclopentyl group attached to a chlorinated pyrimidine scaffold, which is crucial for its interaction with cyclin-dependent kinases.
Chemical Reactions Analysis

Reactions

Ribociclib undergoes various chemical reactions that are essential for its activity and stability:

  1. Hydrolysis: Ribociclib can be hydrolyzed under acidic or basic conditions, leading to degradation products that may impact its efficacy.
  2. Oxidation: The compound can also be susceptible to oxidative degradation, which necessitates careful storage conditions to maintain stability .

Technical Details

Analytical techniques such as liquid chromatography coupled with mass spectrometry are employed to monitor these reactions and characterize degradation products, ensuring quality control in pharmaceutical formulations .

Mechanism of Action

Process

Ribociclib exerts its antitumor effects by selectively inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis (S phase).

Data

  • IC50 Values: The half-maximal inhibitory concentration values for ribociclib against cyclin-dependent kinases 4 and 6 are reported to be in the low nanomolar range, indicating potent activity.
  • Clinical Impact: In clinical trials, ribociclib has shown significant improvement in progression-free survival when used in combination with endocrine therapies compared to endocrine therapy alone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ribociclib is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Ribociclib is stable under normal storage conditions but may degrade when exposed to light or extreme temperatures.
  • pH Sensitivity: The stability profile indicates that ribociclib is sensitive to pH variations, which can affect its solubility and bioavailability.
Applications

Scientific Uses

Ribociclib is primarily utilized in oncology for treating hormone receptor-positive breast cancer. Its application extends beyond standard treatment protocols:

  • Combination Therapy: It is often used alongside other agents like aromatase inhibitors to enhance therapeutic outcomes.
  • Research Applications: Ribociclib serves as a valuable tool in preclinical studies investigating cell cycle regulation and the development of resistance mechanisms in cancer therapy.

Properties

CAS Number

1211441-98-3

Product Name

Ribociclib

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H30N8O

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Synonyms

Ribociclib; LEE011; 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.